molecular formula C15H19BrClNO3 B4403863 (3-bromo-4-ethoxy-5-methoxybenzyl)(2-furylmethyl)amine hydrochloride

(3-bromo-4-ethoxy-5-methoxybenzyl)(2-furylmethyl)amine hydrochloride

Cat. No. B4403863
M. Wt: 376.67 g/mol
InChI Key: BLKYEPFZDGWRJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-bromo-4-ethoxy-5-methoxybenzyl)(2-furylmethyl)amine hydrochloride, also known as BEMFA, is a chemical compound that has been widely studied for its potential use in scientific research. BEMFA is a derivative of benzylamine and furfuryl alcohol that has been synthesized through a multi-step process. In

Mechanism of Action

The mechanism of action of (3-bromo-4-ethoxy-5-methoxybenzyl)(2-furylmethyl)amine hydrochloride involves its binding to TAARs, which activates downstream signaling pathways. This compound has been shown to activate TAAR1, which leads to the activation of adenylate cyclase and the production of cyclic adenosine monophosphate (cAMP). The activation of TAAR1 by this compound has been shown to modulate the release of neurotransmitters, including dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to increase locomotor activity and induce hyperthermia. This compound has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its stimulant-like effects.

Advantages and Limitations for Lab Experiments

(3-bromo-4-ethoxy-5-methoxybenzyl)(2-furylmethyl)amine hydrochloride has several advantages for use in laboratory experiments. It has a high affinity for TAARs and is selective for TAAR1, which allows for the study of the specific effects of TAAR1 activation. This compound is also stable and can be easily synthesized in high purity. However, this compound has several limitations, including its potential toxicity and the need for further research to fully understand its effects and mechanisms of action.

Future Directions

There are several future directions for research on (3-bromo-4-ethoxy-5-methoxybenzyl)(2-furylmethyl)amine hydrochloride. One area of interest is the potential use of this compound as a tool for studying the role of TAARs in physiological processes. This compound could also be used to study the effects of TAAR1 activation on neurotransmitter release and behavior. Additionally, further research is needed to fully understand the mechanisms of action of this compound and to optimize its use in laboratory experiments.
In conclusion, this compound is a chemical compound that has been widely studied for its potential use in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been explored in this paper. This compound has the potential to be a valuable tool for studying the role of TAARs in physiological processes and for understanding the effects of TAAR1 activation on neurotransmitter release and behavior.

Scientific Research Applications

(3-bromo-4-ethoxy-5-methoxybenzyl)(2-furylmethyl)amine hydrochloride has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to selectively bind to trace amine-associated receptors (TAARs), which are G protein-coupled receptors that are expressed in the brain and other tissues. TAARs have been implicated in a range of physiological processes, including the regulation of mood, behavior, and metabolism.

properties

IUPAC Name

N-[(3-bromo-4-ethoxy-5-methoxyphenyl)methyl]-1-(furan-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO3.ClH/c1-3-19-15-13(16)7-11(8-14(15)18-2)9-17-10-12-5-4-6-20-12;/h4-8,17H,3,9-10H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLKYEPFZDGWRJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)CNCC2=CC=CO2)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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